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3-Iodo-6-methoxy-2-phenyl-

chromen-4-one

Cat. No.: B8370778

Get Quote

Executive Summary & Strategic Importance
6-Methoxyflavone (6-MF) represents a privileged scaffold in medicinal chemistry, distinguished

by the specific placement of the methoxy group on the A-ring. Unlike simple flavones, the 6-

methoxy substituent modulates the lipophilicity and metabolic stability of the molecule, while

the C-3 position on the C-ring serves as the primary vector for diversification.

Functionalization at C-3 is critical for two reasons:

Biological Potency: Introduction of pharmacophores at C-3 (e.g., formyl, halo, aryl)

significantly enhances anticancer (specifically against MCF-7 and HL-60 lines) and anti-

inflammatory activity by altering the molecule's interaction with kinases and estrogen

receptors.

Chemical Reactivity: The C-3 position behaves as a vinylogous enol ether. While inherently

nucleophilic, its reactivity is tempered by the electron-withdrawing carbonyl at C-4. The 6-

methoxy group acts as an auxiliary auxochrome, donating electron density into the

chromone core and effectively activating the C-3 position toward electrophilic substitution.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8370778#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8370778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide details three high-fidelity protocols for C-3 functionalization: Halogenation

(Iodination), Formylation (Vilsmeier-Haack), and Direct C-H Arylation.

Reactivity Landscape & Mechanistic Logic
The functionalization of 6-methoxyflavone relies on exploiting the "push-pull" electronic

character of the chromone ring system.

Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent 6-

methoxyflavone, highlighting the central role of the 3-iodo intermediate.

6-Methoxyflavone
(Parent Scaffold)

3-Iodo-6-methoxyflavone
(Gateway Intermediate)Electrophilic Iodination

(I2, CAN or PhI(OAc)2)

3-Formyl-6-methoxyflavone
(Vilsmeier Adduct)

Vilsmeier-Haack
(POCl3, DMF)

3-Aryl-6-methoxyflavone
(Biaryl System)Pd-Catalyzed C-H Activation

(Pd(OAc)2, Ag2CO3)

Suzuki-Miyaura Coupling
(ArB(OH)2, Pd(PPh3)4)

3-Alkyl-6-methoxyflavone

Heck/Sonogashira
Coupling

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways originating from the 6-methoxyflavone scaffold. The 3-

iodo derivative serves as a versatile linchpin for cross-coupling reactions.

Detailed Experimental Protocols
Protocol A: C-3 Iodination (The Gateway Transformation)
Objective: Synthesis of 3-iodo-6-methoxyflavone. Rationale: Direct halogenation is preferred

over pre-functionalized starting materials. The use of Cerium(IV) Ammonium Nitrate (CAN) or

Hypervalent Iodine reagents avoids harsh Lewis acids that may demethylate the 6-position.

Reagents:
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6-Methoxyflavone (1.0 equiv)

Iodine (

) (0.6–1.0 equiv)

CAN (Cerium Ammonium Nitrate) (0.6–1.0 equiv)

Solvent: Acetonitrile (

) or Ethanol (

)

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 mmol of 6-methoxyflavone in 10 mL of acetonitrile. Ensure

complete solvation; mild heating (40°C) may be required due to the planarity of the flavone.

Reagent Addition: Add 0.6 mmol of molecular iodine (

) followed by 0.6 mmol of CAN. The CAN acts as an oxidative promoter, generating the
electrophilic iodonium species (

) in situ.

Reaction: Stir the mixture at 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

The 6-methoxy group activates C-3, typically resulting in faster kinetics than unsubstituted

flavone.

Quenching: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold

water.

Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layer with

saturated

(sodium thiosulfate) to remove excess iodine (indicated by the disappearance of brown
color).

Purification: Dry over anhydrous
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, filter, and concentrate. Recrystallize from ethanol to afford light yellow needles.

Critical Parameter: Avoid using Lewis acids like

or

, as these will cleave the 6-methoxy ether bond, yielding the 6-hydroxy derivative.

Protocol B: Direct C-3 Formylation (Vilsmeier-Haack)
Objective: Synthesis of 3-formyl-6-methoxyflavone. Rationale: The Vilsmeier-Haack reaction

introduces a reactive aldehyde handle. The electron-donating 6-OMe group stabilizes the

intermediate sigma-complex, improving yield compared to electron-deficient flavones.

Reagents:

6-Methoxyflavone (1.0 equiv)

(Phosphorus Oxychloride) (3.0 equiv)

DMF (Dimethylformamide) (Excess/Solvent)

Step-by-Step Methodology:

Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool 5 mL of anhydrous

DMF to 0°C. Dropwise add 3.0 mmol of

. Stir for 30 minutes until the chloroiminium salt (Vilsmeier reagent) precipitates or forms a
viscous oil.

Substrate Addition: Dissolve 1.0 mmol of 6-methoxyflavone in 2 mL of DMF and add it slowly

to the pre-formed Vilsmeier reagent at 0°C.

Heating: Warm the mixture to 60–70°C and stir for 6–12 hours. The solution will typically turn

dark red/orange.

Hydrolysis (Crucial Step): Cool the mixture to room temperature and pour onto 50 g of

crushed ice. Neutralize slowly with saturated Sodium Acetate (
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) solution to pH 5–6. Do not use strong base (NaOH) immediately, as this can cause ring
opening of the chromone.

Isolation: The aldehyde product often precipitates as a solid. Filter, wash with water, and dry.

If no precipitate forms, extract with

.

Mechanism Visualization (Vilsmeier-Haack):
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Figure 2: Step-wise mechanism of Vilsmeier-Haack formylation showing the critical hydrolysis

step.
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Protocol C: Pd-Catalyzed Direct C-H Arylation
Objective: Synthesis of 3-aryl-6-methoxyflavones (e.g., 3-phenyl-6-methoxyflavone). Rationale:

This atom-economic approach bypasses the need for the 3-iodo intermediate. It utilizes the

inherent acidity of the C-3 proton in the presence of a transition metal catalyst.

Reagents:

6-Methoxyflavone (1.0 equiv)

Aryl Iodide (Ar-I) or Aryl Boronic Acid (Ar-

)

Catalyst:

(5-10 mol%)

Oxidant (if using Boronic acids):

or

Acid Additive: PivOH (Pivalic acid) (0.3 equiv) – Promotes C-H activation via CMD

(Concerted Metalation-Deprotonation).

Step-by-Step Methodology:

Setup: In a pressure tube, combine 6-methoxyflavone (0.5 mmol), Aryl Iodide (0.75 mmol),

(5 mol%), and

(1.0 equiv).

Solvent: Add 3 mL of 1,4-Dioxane or DMF.

Activation: Add PivOH (30 mol%). The pivalate ligand acts as a proton shuttle, lowering the

energy barrier for C-3 palladation.

Reaction: Seal the tube and heat to 100–120°C for 12–24 hours.
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Filtration: Cool and filter through a pad of Celite to remove silver salts and Pd black.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Comparative Data & Optimization
The following table summarizes the efficiency and requirements of the described protocols.

Protocol
Target
Substituent

Key
Reagents

Typical
Yield (6-
OMe)

Atom
Economy

Critical
Constraint

A: Iodination Iodine (-I) , CAN, MeCN 85-92% High

Avoid Lewis

Acids

(demethylatio

n risk)

B:

Formylation

Formyl (-

CHO) , DMF 75-85% Moderate

Moisture

sensitive;

Hydrolysis pH

control

C: C-H

Arylation
Aryl (-Ar) , Ag salt 60-75% High

High temp

required;

Catalyst cost
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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